3-Amino-2-methylbenzyl bromide

Übersicht

Beschreibung

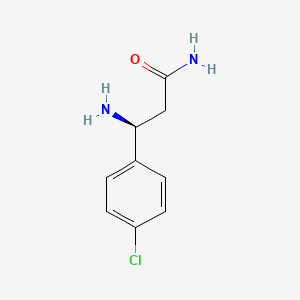

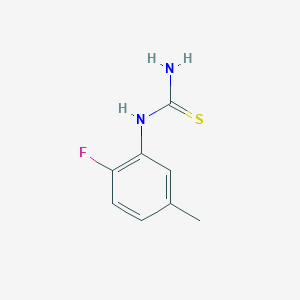

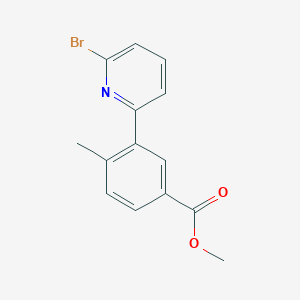

3-Amino-2-methylbenzyl bromide is a chemical compound with the molecular formula CH3C6H4CH2Br . It is also known as α-Bromo-m-xylene .

Synthesis Analysis

The synthesis of compounds like 3-Amino-2-methylbenzyl bromide often involves multiple steps. For instance, one approach could be to reduce an alkyne to cis or trans-3-hexene before undertaking glycol formation . Another method involves the synthesis of a series of N(Boc)-β 2,3-dialkyl amino nitriles derived from l-phenylalanine, d-phenylalanine, l-valine and one C-protected β 2,3 amino acid .Molecular Structure Analysis

The molecular structure of similar compounds like 3-Amino-2-methylbenzyl alcohol has been analyzed . The molecular weight of this compound is 137.18 .Chemical Reactions Analysis

Reactions involving compounds like 3-Amino-2-methylbenzyl bromide can include conversion of alcohols into alkyl halides . The order of reactivity of alcohols is 3° > 2° > 1° methyl. The order of reactivity of the hydrogen halides is HI > HBr > HCl .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like 3-Methylbenzyl bromide have been analyzed. For instance, it has a density of 1.37 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

Chemical Modification of Antithrombin III Research demonstrates the chemical modification of antithrombin III with dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium bromide, affecting its heparin binding and heparin-enhanced inhibition of thrombin. This study provides insights into the structural and functional roles of tryptophan residues within proteins, offering a deeper understanding of protein-heparin interactions (Blackburn, Smith, Carson, & Sibley, 1984).

Estimation of Fully N-methylated Amino Acids A methodological study describes the estimation of betaines in plant extracts, utilizing brominated compounds for the esterification process. This research contributes to analytical chemistry by providing a technique for detecting and quantifying fully N-methylated amino acids, which are significant in various biological and environmental studies (Gorham, Mcdonnell, & Jones, 1982).

Asymmetric Synthesis of Dialkyl-α-amino Acids A paper presents the asymmetric synthesis of α,β-dialkyl-α-amino acids using alkylation of chiral nickel(II) complexes with racemic α-alkylbenzyl bromides. This process highlights the stereoselective synthesis of enantiomerically pure amino acids, essential for pharmaceutical applications and research into the properties of amino acids and peptides (Soloshonok, Boettiger, & Bolene, 2008).

Cleavage Experiments with Methyl-substituted Benzyl Esters Research exploring the cleavage of methyl-substituted benzyl esters of amino acid derivatives contributes to the understanding of peptide bond stability and the effects of methyl substitution on ester lability. This work provides valuable insights for the field of peptide synthesis, especially regarding solid-phase peptide synthesis techniques (Stewart, 1967).

Wirkmechanismus

Safety and Hazards

Safety data sheets provide information on the potential hazards of compounds like 3-Amino-2-methylbenzyl bromide. For instance, it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to use personal protective equipment, avoid breathing vapors, mist or gas, ensure adequate ventilation, and remove all sources of ignition .

Eigenschaften

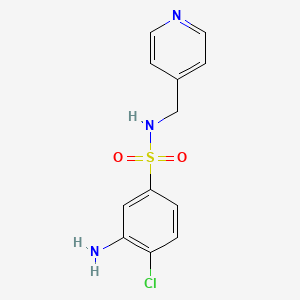

IUPAC Name |

3-(bromomethyl)-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-6-7(5-9)3-2-4-8(6)10/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNTLCRJRXUAWQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-2-methylbenzyl bromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.